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Compound of Interest

Compound Name: (S)-ADB-BINACA-d5

Cat. No.: B1163298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ADB-BINACA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-benzyl-1H-indazole-3-carboxamide)

is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in

recreational drug products.[1] Originally developed by Pfizer as a potential analgesic, it has

emerged on the illicit drug market, posing significant public health risks due to its high potency

and potential for severe adverse effects.[1] This technical guide provides a comprehensive

overview of the pharmacological profile of ADB-BINACA and its deuterated analog, (S)-ADB-
BINACA-d5. The information is intended for researchers, scientists, and drug development

professionals working to understand the activity, metabolism, and detection of this class of

compounds.

Pharmacological Profile of ADB-BINACA
ADB-BINACA is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is primarily

responsible for the psychoactive effects of cannabinoids.[1] It also exhibits activity at the

cannabinoid type 2 (CB2) receptor.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for ADB-BINACA and its

structural analog, ADB-BUTINACA.
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Compound Receptor
Binding Affinity (Kᵢ,
nM)

Functional Activity
(EC₅₀, nM)

ADB-BINACA CB1 0.33[1] 14.7[1]

CB2 Not widely reported Not widely reported

ADB-BUTINACA CB1 0.29[2] 6.36[2]

CB2 0.91[2] Not widely reported

Table 1: Receptor Binding Affinity and Functional Activity of ADB-BINACA and ADB-BUTINACA.
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Compound Animal Model Effect Dosage Observations

ADB-BINACA Mice Hypothermia 0.5 mg/kg

Peak

temperature

reduction of

2.14°C within 30

minutes,

returning to

baseline within 1

hour.[3]

Mice Hypolocomotion 0.5 mg/kg

Significant

reduction in

locomotor

activity.[3]

ADB-BUTINACA Mice Hypothermia 3 mg/kg (i.p.)

Pronounced,

dose-dependent

decrease in core

body

temperature

(max ~6.5°C

decrease) with

maximal effects

at 45 minutes.[4]

Rats

THC-like

discriminative

stimulus effects

ED₅₀ = 0.038

mg/kg

Fully substituted

for Δ⁹-THC.[4]

Table 2: In Vivo Effects of ADB-BINACA and ADB-BUTINACA.

The Deuterated Analog: (S)-ADB-BINACA-d5
(S)-ADB-BINACA-d5 is a deuterated isotopologue of ADB-BINACA, where five hydrogen

atoms on the phenyl ring of the benzyl group are replaced with deuterium. This analog is

primarily intended for use as an internal standard for the quantification of ADB-BINACA in
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biological and forensic samples by gas chromatography-mass spectrometry (GC-MS) or liquid

chromatography-mass spectrometry (LC-MS).[5]

Anticipated Pharmacological Profile of (S)-ADB-
BINACA-d5
Direct pharmacological studies on (S)-ADB-BINACA-d5 are not readily available, as its primary

use is analytical. However, based on the principles of kinetic isotope effects, some predictions

about its pharmacological profile can be made.[6][7]

Receptor Binding and Functional Activity: The binding affinity (Kᵢ) and functional potency

(EC₅₀) of (S)-ADB-BINACA-d5 at CB1 and CB2 receptors are expected to be very similar to

those of ADB-BINACA. The substitution of deuterium for hydrogen at a site not directly

involved in receptor interaction is unlikely to alter the binding thermodynamics significantly.

Pharmacokinetics and Metabolism: The primary impact of deuteration is on the compound's

metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which

can lead to a slower rate of metabolic cleavage at the deuterated site (the kinetic isotope

effect).[7] As ADB-BINACA is metabolized, in part, through hydroxylation of the benzyl ring,

deuteration at this position could potentially slow down its metabolism, leading to a longer

half-life and increased exposure compared to the non-deuterated parent compound.[8][9]

This could, in turn, potentiate or prolong its in vivo effects.

Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of synthetic cannabinoids.

Below are representative protocols for key experiments.

Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound to a specific receptor.

Materials:

Cell membranes expressing the human CB1 or CB2 receptor.

Radioligand (e.g., [³H]CP-55,940).
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Test compound (ADB-BINACA or its deuterated analog).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

Glass fiber filters.

Scintillation cocktail and liquid scintillation counter.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically

at its Kd value), and varying concentrations of the test compound or vehicle.

Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to

separate bound from free radioligand.

Wash the filters with ice-cold assay buffer to remove non-specific binding.

Place the filters in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a liquid scintillation counter.

Data is analyzed to determine the IC₅₀ value (the concentration of the test compound that

inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated

using the Cheng-Prusoff equation.[10]

cAMP Functional Assay
This assay measures the functional potency (EC₅₀) of a cannabinoid agonist by quantifying its

ability to inhibit the production of cyclic AMP (cAMP) following G-protein activation.

Materials:

CHO-K1 cells stably expressing the human CB1 receptor.
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Assay medium (e.g., DMEM with 0.1% BSA).

Forskolin (an adenylyl cyclase activator).

Test compound (ADB-BINACA or its deuterated analog).

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

Plate the cells in a 96-well plate and allow them to attach overnight.

Replace the culture medium with assay medium and pre-incubate with serial dilutions of

the test compound for 15-30 minutes.

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

Incubate for a defined period (e.g., 30 minutes).

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection

kit according to the manufacturer's instructions.

Data is analyzed to generate a dose-response curve and determine the EC₅₀ value of the

test compound.[10]

In Vitro Metabolism Study using Human Liver
Microsomes
This assay is used to identify the metabolic pathways of a compound.

Materials:

Pooled human liver microsomes (HLMs).

NADPH regenerating system (to initiate the enzymatic reaction).

Test compound (ADB-BINACA or its deuterated analog).

Phosphate buffer (pH 7.4).
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Acetonitrile (to quench the reaction).

LC-MS/MS system.

Procedure:

Pre-incubate the test compound with HLMs in phosphate buffer at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate for a specific time period (e.g., 60 minutes).

Stop the reaction by adding ice-cold acetonitrile.

Centrifuge the samples to pellet the proteins.

Analyze the supernatant using an LC-MS/MS system to identify the parent compound and

its metabolites.[9][11]
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Conclusion
ADB-BINACA is a highly potent synthetic cannabinoid that poses a significant risk to public

health. Its pharmacological profile is characterized by high affinity and functional activity at the

CB1 receptor, leading to pronounced in vivo effects. The deuterated analog, (S)-ADB-BINACA-
d5, serves as an essential tool for the accurate quantification of ADB-BINACA in various

matrices. While direct pharmacological data for the deuterated analog is scarce, the kinetic

isotope effect suggests a potential for altered pharmacokinetics, which warrants further

investigation. The experimental protocols and signaling pathway information provided in this

guide offer a framework for researchers to further explore the complex pharmacology of ADB-

BINACA and other emerging synthetic cannabinoids. A thorough understanding of these

compounds is critical for the development of effective detection methods, clinical interventions,

and regulatory policies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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